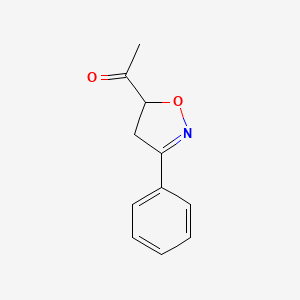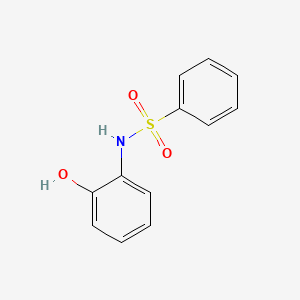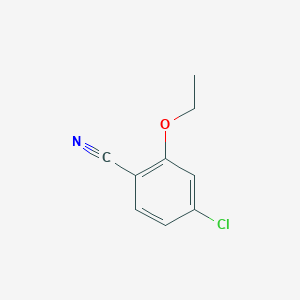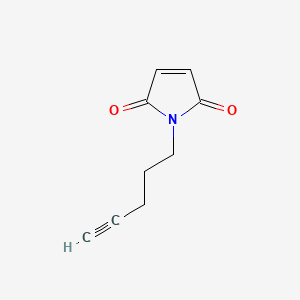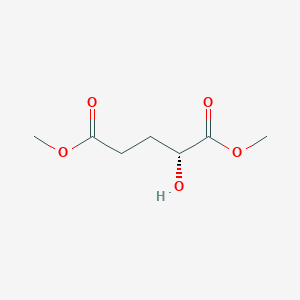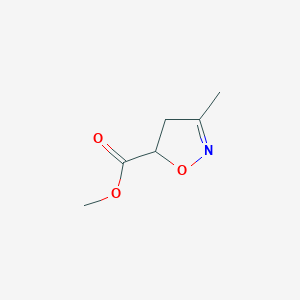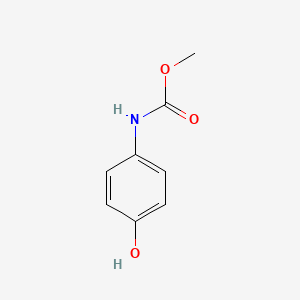
Methyl N-(4-hydroxyphenyl)carbamate
Descripción general
Descripción
Methyl N-(4-hydroxyphenyl)carbamate is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . The compound is known for its stability and specific reactivity, making it a valuable tool in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl N-(4-hydroxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with 4-hydroxyphenyl isocyanate under controlled conditions . Another method includes the use of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates . This reaction does not require an inert atmosphere, and the products can be obtained in high purity by filtration .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols . This one-pot procedure is economical and efficient, offering a streamlined approach to producing the compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(4-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: Electrophilic substitution reactions can occur, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide in polyphosphoric acid (PPA) are used for electrophilic amination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenols.
Substitution: Aminophenylcarbamates and other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl N-(4-hydroxyphenyl)carbamate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of methyl N-(4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Methyl N-(4-hydroxyphenyl)carbamate can be compared with other similar compounds, such as:
Methyl N-(4-methoxyphenyl)carbamate: Similar in structure but with a methoxy group instead of a hydroxy group.
Methyl N-(4-nitrophenyl)carbamate: Contains a nitro group, which significantly alters its reactivity and applications.
Methyl N-(pyridin-2-yl)carbamate: Features a pyridine ring, providing different chemical properties and uses.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability, which make it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
methyl N-(4-hydroxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h2-5,10H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUXXRXJBCUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54840-09-4 | |
| Record name | methyl N-(4-hydroxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


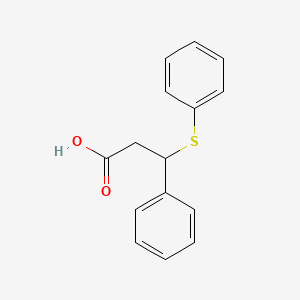
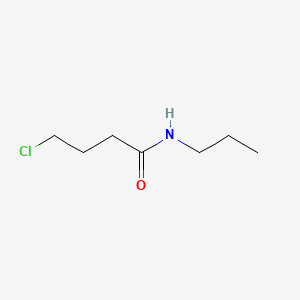
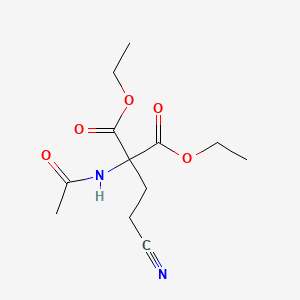
![4-[(2-Ethoxybenzoyl)amino]butanoic acid](/img/structure/B3384356.png)
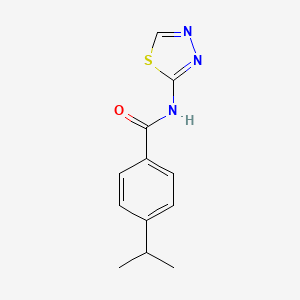
![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)

